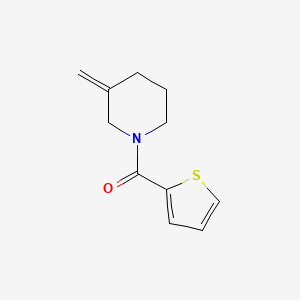

(3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone

CAS No.: 2013460-09-6

Cat. No.: VC4157275

Molecular Formula: C11H13NOS

Molecular Weight: 207.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2013460-09-6 |

|---|---|

| Molecular Formula | C11H13NOS |

| Molecular Weight | 207.29 |

| IUPAC Name | (3-methylidenepiperidin-1-yl)-thiophen-2-ylmethanone |

| Standard InChI | InChI=1S/C11H13NOS/c1-9-4-2-6-12(8-9)11(13)10-5-3-7-14-10/h3,5,7H,1-2,4,6,8H2 |

| Standard InChI Key | DEKXCYMMSVVVCT-UHFFFAOYSA-N |

| SMILES | C=C1CCCN(C1)C(=O)C2=CC=CS2 |

Introduction

(3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone, with the CAS number 2013460-09-6, is a compound of interest in chemical research. It combines a methylenepiperidine moiety with a thiophene ring, forming a methanone derivative. This compound is primarily used in non-human research, emphasizing its potential applications in scientific studies rather than therapeutic or veterinary use .

Synthesis and Preparation

While specific synthesis details for (3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone are not widely documented, compounds with similar structures often involve reactions between appropriate amine and carbonyl precursors. For instance, the synthesis of related compounds typically involves condensation reactions or the use of catalysts to facilitate bond formation between the piperidine and thiophene moieties.

Potential Applications

The compound's unique structure suggests potential applications in medicinal chemistry, particularly in areas where piperidine and thiophene derivatives have shown biological activity. These include neurological disorders, where compounds with similar structures have been explored for their inhibitory effects on various receptors .

Future Directions

Future research on (3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone could focus on its potential biological activities, such as its effects on neurological receptors or its anti-inflammatory properties. Additionally, optimizing its synthesis to improve yield and purity could enhance its utility in research settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume